The compound can be sourced from various chemical databases and research articles, with significant attention given to its synthesis and biological properties. It is classified under the broader category of benzamides and indole derivatives, which are known for their diverse pharmacological activities.
The synthesis of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the condensation reaction between 3,5-dimethylbenzoic acid and 2-oxoindoline-5-amine. The reaction conditions are crucial for achieving optimal yields and purity.
For larger-scale production, methods such as continuous flow reactors may be employed to enhance efficiency. Parameters like temperature, pressure, and solvent choice are optimized to maximize yield while minimizing by-products.
The molecular structure of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide can be characterized by its unique arrangement of atoms that includes a benzamide moiety linked to an indole derivative.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure:
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide can participate in various chemical reactions due to its functional groups.
The reactions typically utilize:
The major products formed from these reactions include:
The mechanism of action for 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide involves its interaction with various biological targets.
This compound has been shown to interact with multiple receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis.
Understanding its solubility, absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.
3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide exhibits several notable physical and chemical properties:
The scientific applications of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide are diverse:
The synthesis of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-64-4) follows a convergent route that integrates indoline core preparation with subsequent benzamide coupling. The initial stage involves synthesizing the 2-oxoindoline-5-amine precursor through reductive cyclization of 5-nitroisatin derivatives under catalytic hydrogenation (Pd/C, H₂) [2]. This step achieves high yields (>90%) but requires precise control of reaction duration and catalyst loading to prevent over-reduction. The 3,5-dimethylbenzoic acid component is typically prepared via Friedel-Crafts acylation of m-xylene, followed by halogenation and hydrolysis [2].
The final coupling employs nucleophilic acyl substitution between 2-oxoindoline-5-amine and activated 3,5-dimethylbenzoyl derivatives. Key intermediates include acid chlorides or in-situ activated carboxylates, with reaction efficiency highly dependent on solvent polarity and temperature optimization. Dichloromethane is preferred for its balance of substrate solubility and low side-product formation. Post-coupling purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel, with isolated yields ranging from 65-78% [2] [4].
Table 1: Key Steps in the Synthesis of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide
Step | Reactants | Conditions | Intermediates | Yield (%) |
---|---|---|---|---|
1 | 5-nitroisatin, neopentyl glycol | p-TsOH, toluene reflux | 5-nitrospiro[indoline-3,2'-[1,3]dioxane]-2-one | 85-90 |
2 | Nitrospiro intermediate | Pd/C, H₂, ethanol | 5-aminospiro[indoline-3,2'-[1,3]dioxane]-2-one | 90-93 |
3 | 5-aminoindoline, 3,5-dimethylbenzoyl chloride | Et₃N, DCM, 0°C→RT | Protected benzamide | 70-75 |
4 | Protected benzamide | TFA/water (4:1), 50°C | 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide | 95 |
Recent optimizations focus on continuous-flow reactors for the amidation step, enhancing reproducibility and scalability. This approach reduces reaction times from hours to minutes while maintaining yields above 70% [2] [4].
Carbodiimide- and uronium-based coupling agents are critical for direct amide bond formation between 2-oxoindoline-5-amine and 3,5-dimethylbenzoic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serves as a cost-effective option but requires co-activators like 1-hydroxybenzotriazole (HOBt) to suppress racemization and O-acylisourea byproducts. Reactions employing EDC/HOBt in dichloromethane proceed at 25°C for 12-18 hours, achieving moderate yields (68-72%) [2].
Superior efficiency is observed with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide. The HATU-mediated mechanism involves in-situ formation of an active O-tetramethyluronium species that reacts selectively with the indoline amine group. This system operates efficiently at 0°C→25°C within 2-4 hours, delivering yields exceeding 85% with minimal epimerization [2] [4]. DIPEA acts as both a base and proton scavenger, maintaining optimal pH for nucleophilic attack while preventing acid-induced degradation of the oxoindoline scaffold.
Table 2: Comparison of Coupling Agents for Benzamide Formation
Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
EDC/HOBt | Dichloromethane | 25 | 12-18 | 68-72 | O-acylisourea (8-12%) |
HATU/DIPEA | Dimethylformamide | 0→25 | 2-4 | 85-92 | <5% |
T3P®/pyridine | Ethyl acetate | 25 | 4 | 75-80 | Phosphoric esters |
Solvent selection profoundly influences coupling kinetics. Polar aprotic solvents (DMF, acetonitrile) enhance HATU reactivity but may reduce oxoindoline solubility. Recent protocols incorporate dual-solvent systems (DMF/dichloromethane 1:3) to balance reagent solvation and substrate stability [4].
The inherent low aqueous solubility of 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide (logP ~2.8) stems from its planar benzamide core and crystalline lattice stability. Strategic modifications target three regions: the indoline N1-position, benzamide para-methyl group, and the carbonyl linker. N1-alkylation (methyl, ethyl, hydroxyethyl) disrupts crystal packing through steric hindrance, improving aqueous solubility 3-5 fold without compromising target affinity [4] [7]. These derivatives maintain procaspase-3 activation potency while enhancing metabolic stability in microsomal assays [1] [4].
Introducing ionizable groups at the benzamide 5-position significantly alters dissolution profiles. Carboxylic acid-functionalized analogs (e.g., 5-carboxy-3-methylbenzamide) demonstrate pH-dependent solubility, with >90% dissolution at intestinal pH versus <10% in gastric conditions. This property enables targeted release in the lower gastrointestinal tract [4]. Alternatively, morpholinopropyl ether chains incorporated via ester linkages increase polarity (clogP reduction from 2.8 to 1.2) while serving as substrates for esterase-mediated release in tumor microenvironments [4].
Table 3: Impact of Structural Modifications on Physicochemical Properties
Modification Site | Structural Change | Aqueous Solubility (µg/mL) | logP | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
None (parent compound) | - | 8.2 ± 0.9 | 2.82 | 15.3 |
N1-position | N1-methyl | 41.5 ± 3.1 | 2.35 | 18.7 |
N1-position | N1-(2-hydroxyethyl) | 120.8 ± 8.7 | 1.89 | 16.2 |
Benzamide 5-position | 5-carboxylic acid | pH-dependent: 6.2 (pH2)/210 (pH7.4) | 1.95 | 5.1 |
Linker region | Morpholinopropylamide | 95.3 ± 6.4 | 1.21 | 22.9 |
Bioavailability enhancements extend to prodrug approaches. Acetyl-protected N1-hydroxyethyl derivatives demonstrate intestinal stability with rapid hepatic activation, achieving 82% oral bioavailability in rodent models versus 29% for the parent compound. Salt formation with meglumine further improves dissolution rates by 400% through pH modulation and reduced crystal lattice energy [4]. These modifications exemplify rational design strategies that address pharmacokinetic limitations while preserving the compound’s core pharmacophore responsible for biological activity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1